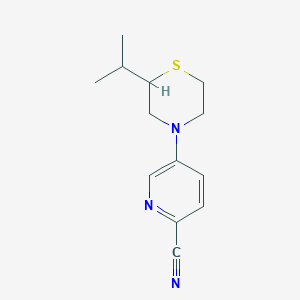
5-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-2-carbonitrile, also known as PTM, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTM is a heterocyclic compound that contains a pyridine ring and a morpholine ring with a thioether group attached to the latter.
Scientific Research Applications
5-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-2-carbonitrile has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. This compound has also been shown to enhance the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and neuronal development.
Mechanism of Action
5-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-2-carbonitrile acts as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor by binding to a site on the receptor that is distinct from the acetylcholine binding site. This binding results in an increase in the receptor's sensitivity to acetylcholine, leading to enhanced cognitive function. This compound enhances the activity of the NMDA receptor by binding to the glycine binding site on the receptor, leading to an increase in the receptor's activity.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been found to enhance synaptic plasticity and promote neuronal development. This compound has been shown to have a neuroprotective effect, reducing the damage caused by oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
5-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-2-carbonitrile has several advantages for use in lab experiments. It is a selective modulator of the alpha7 nicotinic acetylcholine receptor and the NMDA receptor, making it a useful tool for studying the function of these receptors. This compound has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, this compound has some limitations, including its relatively low potency and the need for high concentrations to achieve its effects.
Future Directions
There are several future directions for research on 5-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-2-carbonitrile. One area of interest is the development of more potent and selective modulators of the alpha7 nicotinic acetylcholine receptor and the NMDA receptor. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of this compound and to explore its potential as a therapeutic agent for other neurodegenerative diseases.
Synthesis Methods
The synthesis of 5-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-2-carbonitrile involves the reaction between 4-chloronicotinonitrile and 2-(propan-2-ylthio)morpholine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as a white solid.
properties
IUPAC Name |
5-(2-propan-2-ylthiomorpholin-4-yl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-10(2)13-9-16(5-6-17-13)12-4-3-11(7-14)15-8-12/h3-4,8,10,13H,5-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCXNQVFAXOBAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCS1)C2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]benzenesulfonamide](/img/structure/B7639453.png)
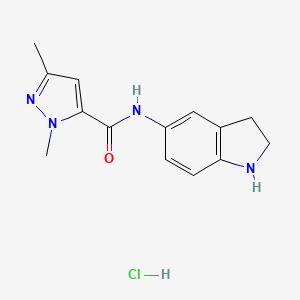
![4-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-ethylpiperazine-1-sulfonamide](/img/structure/B7639466.png)
![2-(2,6-difluorophenyl)-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7639467.png)
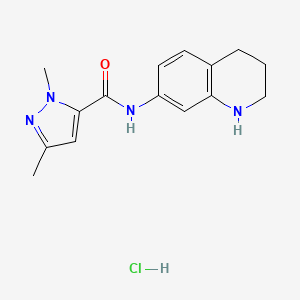
![2-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]oxyethanol](/img/structure/B7639477.png)
![5-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]pentanenitrile](/img/structure/B7639492.png)
![5-(2-methylpyrimidin-4-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B7639496.png)
![5-[[2-(Hydroxymethyl)-2-methylcyclopentyl]amino]pyridine-2-carbonitrile](/img/structure/B7639502.png)
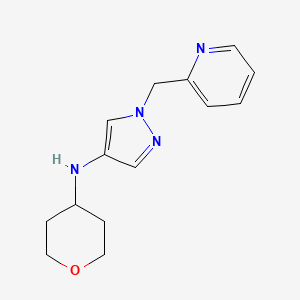
![3-[(2-Methoxypyridin-3-yl)methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7639526.png)
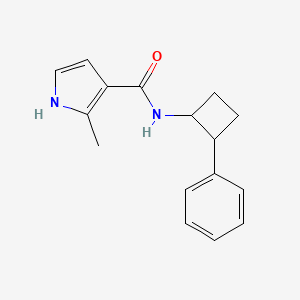
![5-[4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7639548.png)
![5-[(2-Methylpyrimidin-4-yl)amino]-1,3-dihydroindol-2-one](/img/structure/B7639556.png)